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Compound of Interest

Compound Name: Ethyl Ricinoleate

Cat. No.: B056683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
ricinoleate, a key derivative of castor oil with wide-ranging applications in research and

industry. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics of ethyl ricinoleate, complete with experimental

protocols and data presented in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of ethyl ricinoleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Ethyl Ricinoleate
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Chemical Shift (δ) ppm Multiplicity Assignment

~5.30 - 5.54 Multiplet Olefinic protons (-CH=CH-)

~4.12 Quartet
Methylene protons of ethyl

ester (-OCH₂CH₃)

~3.60 Multiplet
Proton on hydroxyl-bearing

carbon (-CH(OH)-)

~2.29 - 2.30 Triplet
α-Methylene protons to

carbonyl (-CH₂-COOR)

~1.96 - 2.12 Multiplet Allylic protons (-CH₂-CH=)

~1.56 - 1.68 Multiplet
β-Methylene protons to

carbonyl (-CH₂-CH₂-COOR)

~1.22 - 1.42 Multiplet
Methylene chain protons (-

(CH₂)n-)

~1.25 Triplet
Methyl protons of ethyl ester (-

OCH₂CH₃)

~0.84 - 0.92 Triplet Terminal methyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Ricinoleate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b056683?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~173 Carbonyl carbon (-C=O)

~125 - 135 Olefinic carbons (-CH=CH-)

~71 Hydroxyl-bearing carbon (-CH(OH)-)

~60 Methylene carbon of ethyl ester (-OCH₂CH₃)

~30 - 40
Methylene carbons adjacent to functional

groups

~22 - 32 Methylene chain carbons (-(CH₂)n-)

~14 Methyl carbon of ethyl ester (-OCH₂CH₃)

~14 Terminal methyl carbon (-CH₃)

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Ethyl Ricinoleate

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong
O-H stretching (hydroxyl

group)

~3010 Medium =C-H stretching (olefinic)

~2925, ~2855 Strong C-H stretching (aliphatic)

~1740 Strong
C=O stretching (ester

carbonyl)

~1650 Weak C=C stretching (olefinic)

~1170 Strong C-O stretching (ester)

Mass Spectrometry (MS)
The mass spectrum of ethyl ricinoleate is characterized by its molecular ion peak and specific

fragmentation patterns. The fragmentation of the closely related ricinoleic acid methyl ester
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provides strong indications of the expected fragments for the ethyl ester.

Table 4: Key Mass-to-Charge Ratios (m/z) for Ethyl Ricinoleate Fragmentation

m/z Interpretation

326 Molecular Ion [M]⁺

298 Loss of ethyl group (-C₂H₅)

281 Loss of ethoxy group (-OC₂H₅)

222 Cleavage at the hydroxyl group

Other significant fragments
278, 264, 241, 208, 194, 175, 157, 149, 135,

121, 108, 79, 67, 55, 41, 28

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of ethyl ricinoleate are provided below.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of ethyl ricinoleate for ¹H NMR or 50-100 mg for ¹³C NMR into a

clean, dry NMR tube.

Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Cap the tube and gently vortex or invert to ensure the sample is fully dissolved and the

solution is homogeneous.

If any particulate matter is present, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean NMR tube.

Instrumental Parameters:
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Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Angle: 90°

Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, a longer delay of at least 5

times the longest T₁ is recommended.

Acquisition Time: 2-4 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse Program: Proton-decoupled.

Pulse Angle: 30-45°

Relaxation Delay (D1): 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Viscous Oil):

Place a single drop of ethyl ricinoleate onto the surface of a clean, dry salt plate (e.g., NaCl

or KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin,

uniform film between the plates.

Ensure no air bubbles are trapped within the sample film.

Instrumental Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Technique: Transmission.

Scan Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of the clean, empty salt plates should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation (GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-

MS), derivatization of the hydroxyl group is often performed to improve volatility and

chromatographic performance.

Silylation:

Dissolve a small amount of ethyl ricinoleate in a suitable solvent (e.g., pyridine or

acetonitrile).

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS).

Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether

derivative.

Instrumental Parameters:

Gas Chromatograph (GC):

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl

siloxane).

Injector Temperature: 250-280°C.
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Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few

minutes, then ramp up to a final temperature of 250-300°C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer (MS):

Ionization Mode: Electron Impact (EI) at 70 eV.

Ion Source Temperature: 230°C.

Mass Range: Scan from m/z 40 to 500.

Workflow Visualization
The logical flow of spectroscopic analysis for a compound like ethyl ricinoleate is depicted in

the following diagram.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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